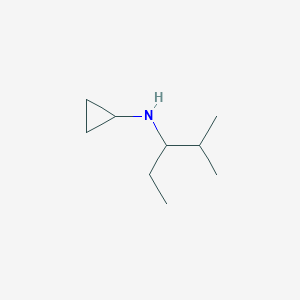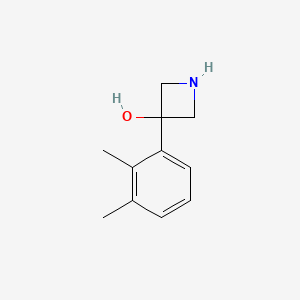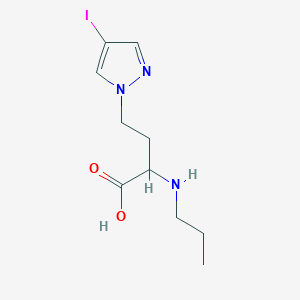
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is an organic compound that features a pyrazole ring substituted with an iodine atom and a butanoic acid chain with a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Attachment of the Butanoic Acid Chain: The iodinated pyrazole is reacted with a butanoic acid derivative, such as a butanoic acid chloride, in the presence of a base to form the desired product.
Introduction of the Propylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Acid chlorides or anhydrides in the presence of a base or a catalyst.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Deiodinated products.
Condensation: Esters or amides formed from the carboxylic acid group.
Aplicaciones Científicas De Investigación
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-1h-pyrazol-1-yl)butanoic acid
- 4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid
- 4-(4-Fluoro-1h-pyrazol-1-yl)butanoic acid
Uniqueness
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs
Propiedades
Fórmula molecular |
C10H16IN3O2 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
4-(4-iodopyrazol-1-yl)-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-2-4-12-9(10(15)16)3-5-14-7-8(11)6-13-14/h6-7,9,12H,2-5H2,1H3,(H,15,16) |
Clave InChI |
YSHPCVMEMFHEED-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CCN1C=C(C=N1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)
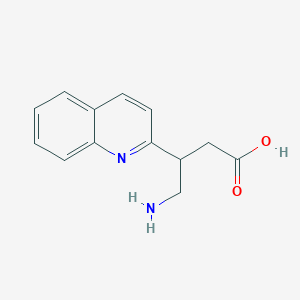
![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)


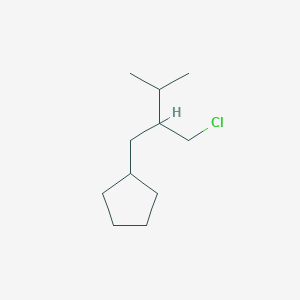




![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
